molecular formula C11H14N2O B1410963 [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine CAS No. 1993316-74-7

[2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine

Cat. No.: B1410963
CAS No.: 1993316-74-7
M. Wt: 190.24 g/mol
InChI Key: GKXQZFCZEIYRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with 4-pentyn-1-ol in the presence of a base to form 2-(pent-4-ynyloxy)pyridine. This intermediate is then reacted with formaldehyde and ammonia to yield the final product

Chemical Reactions Analysis

[2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

[2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aminomethyl and pyridine functional groups. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to [2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine include other aminomethyl pyridine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for unique interactions and reactivity compared to its analogs.

Properties

IUPAC Name

(2-pent-4-ynoxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-4-8-14-11-10(9-12)6-5-7-13-11/h1,5-7H,3-4,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXQZFCZEIYRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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